molecular formula C11H15Cl2N3 B13468211 1-(pyrrolidin-3-yl)-1H-indazoledihydrochloride

1-(pyrrolidin-3-yl)-1H-indazoledihydrochloride

Cat. No.: B13468211
M. Wt: 260.16 g/mol
InChI Key: PHPVKBGYBXMKLC-UHFFFAOYSA-N
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Description

1-(pyrrolidin-3-yl)-1H-indazoledihydrochloride is a compound that features a pyrrolidine ring and an indazole moiety. Pyrrolidine is a five-membered nitrogen-containing heterocycle, while indazole is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(pyrrolidin-3-yl)-1H-indazoledihydrochloride typically involves the construction of the pyrrolidine ring followed by the introduction of the indazole moiety. One common method involves the reaction of pyrrolidine with appropriate indazole precursors under controlled conditions. The reaction conditions often include the use of solvents such as tetrahydrofuran or dimethoxyethane, and the process may be carried out under inert atmospheres like nitrogen to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or crystallization, and the use of catalysts to enhance the reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

1-(pyrrolidin-3-yl)-1H-indazoledihydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group with another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

1-(pyrrolidin-3-yl)-1H-indazoledihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the treatment of neurological disorders.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(pyrrolidin-3-yl)-1H-indazoledihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to proteins or enzymes, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease processes, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolizines: Compounds containing a pyrrolidine ring fused to another ring.

    Pyrrolidine-2-one: A derivative of pyrrolidine with a ketone group.

    Pyrrolidine-2,5-diones: Compounds with two ketone groups on the pyrrolidine ring.

    Prolinol: A derivative of pyrrolidine with a hydroxyl group.

Uniqueness

1-(pyrrolidin-3-yl)-1H-indazoledihydrochloride is unique due to its specific combination of the pyrrolidine and indazole moieties, which may confer distinct biological activities and chemical properties compared to other similar compounds .

Properties

Molecular Formula

C11H15Cl2N3

Molecular Weight

260.16 g/mol

IUPAC Name

1-pyrrolidin-3-ylindazole;dihydrochloride

InChI

InChI=1S/C11H13N3.2ClH/c1-2-4-11-9(3-1)7-13-14(11)10-5-6-12-8-10;;/h1-4,7,10,12H,5-6,8H2;2*1H

InChI Key

PHPVKBGYBXMKLC-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1N2C3=CC=CC=C3C=N2.Cl.Cl

Origin of Product

United States

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